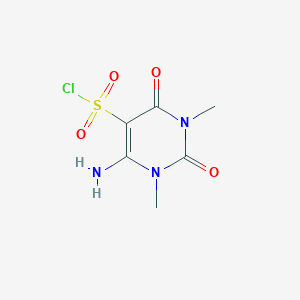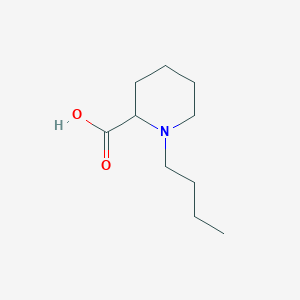![molecular formula C6H9ClN2S B1340918 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride CAS No. 82514-58-7](/img/structure/B1340918.png)
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Descripción general
Descripción
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride: is a heterocyclic compound with the molecular formula C6H9ClN2S. It is known for its unique structure, which includes a cyclopentane ring fused to a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mecanismo De Acción
Pharmacokinetics
The compound’s molecular weight is 140.206 , and it has a melting point of 96-99ºC
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride typically involves the reaction of cyclopentanone with thiourea. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture under reflux in the presence of a suitable solvent such as ethanol or water.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Acylated or alkylated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic properties. It has shown activity against certain bacterial strains and is being explored as a potential antimicrobial agent.
Industry: In the industrial sector, the compound is used in the development of new catalysts for chemical reactions. Its unique structure allows it to act as a ligand in coordination chemistry, enhancing the efficiency of catalytic processes.
Comparación Con Compuestos Similares
- 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole
- Cyclopentathiazole derivatives
- Thiazole-based heterocycles
Uniqueness: 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6-8-4-2-1-3-5(4)9-6;/h1-3H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVCDYDIQVBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585827 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82514-58-7 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)













